Tinospinoside C

概要

説明

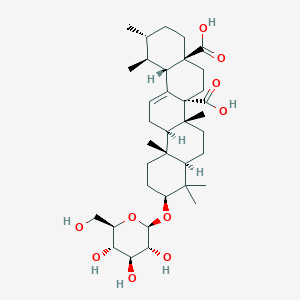

Tinospinoside C is a type of diterpenoid . It is a compound that can be found in the roots of Tinospora sagittata (Oliv.) Gagnep . The molecular formula of this compound is C27H36O12 .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It has been isolated from the stems of Tinospora sagittata (Oliv.) along with other compounds such as tinosporins C and D, columbin, tinophylloloside, and tinospinoside D . The structures of these compounds were determined based on spectroscopic data interpretation .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. Its molecular weight is 552.6 g/mol . The exact mass and monoisotopic mass of this compound are both 552.22067658 g/mol . The InChI string and the canonical SMILES string provide a detailed description of its molecular structure .

Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 552.6 g/mol . More detailed physical and chemical properties may be available in its Certificate of Analysis .

科学的研究の応用

Role in Traditional Chinese Medicine

Tinospinoside C is a diterpenoid found in Tinospora sagittata , a plant used in traditional Chinese medicine known as “Jinguolan”. This plant has heat-clearing and detoxifying effects .

α-Glucosidase Inhibitory Activity

this compound, along with other diterpenes isolated from Tinospora sagittata, has been evaluated for α-glucosidase inhibitory activities . α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars. Inhibitors of this enzyme are used in the management of diabetes.

Potential Anti-Cancer Properties

Clerodane diterpenoids, a group that includes this compound, have shown various bioactivities, including anti-cancer effects . However, more research is needed to confirm these effects and understand the mechanisms involved.

Anti-Inflammatory Activity

Clerodane diterpenoids also have potential anti-inflammatory activities . Inflammation is a key factor in many diseases, so compounds with anti-inflammatory effects can have broad therapeutic applications.

Anti-Adipogenic and Anti-Obesity Activities

Some clerodane diterpenoids have shown anti-adipogenic and anti-obesity activities . Adipogenesis is the process by which fat cells (adipocytes) accumulate to form adipose tissue. Compounds that can inhibit this process may have potential in the treatment of obesity.

Safety and Hazards

将来の方向性

While the clinical applications of Tinospinoside C in modern medicine are lacking convincing evidence and support, the therapeutic potential of the Tinospora genus indicates opportunities for future research . Further studies are needed to understand the specific properties and potential uses of this compound.

作用機序

Target of Action

Tinospinoside C, a diterpene, has been found to exhibit cytotoxic and antifouling activities . It primarily targets various cells, including K562 cells, Hela cells, HL60 cells, and HepG2 cells . These cells are commonly used in research to study cancer and other diseases.

Mode of Action

It has been found to have inhibitory activities . This suggests that this compound may interact with its targets by inhibiting certain cellular processes, leading to its cytotoxic and antifouling effects .

Biochemical Pathways

It has been suggested that this compound may be involved in the inhibition of nitric oxide production . Nitric oxide is a key signaling molecule in many physiological and pathological processes. Therefore, the inhibition of nitric oxide production could have significant downstream effects, potentially contributing to the observed cytotoxic and antifouling activities of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its cytotoxic and antifouling activities . These activities suggest that this compound may induce cell death or inhibit cell proliferation in its target cells . Additionally, its antifouling activity indicates that it may prevent the accumulation of organisms on surfaces, which is particularly relevant in marine environments.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant from which this compound is derived, Tinospora sagittata, is widely distributed throughout the south of China and also found in northern Vietnam . The geographical location and environmental conditions of these regions could potentially affect the composition and concentration of this compound in the plant, thereby influencing its action and efficacy.

特性

IUPAC Name |

methyl (2S,4aR,6aR,9R,10aR,10bS)-2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O12/c1-25-5-6-27(34)24(33)39-16(13-4-7-36-12-13)10-26(27,2)18(25)9-14(8-15(25)22(32)35-3)37-23-21(31)20(30)19(29)17(11-28)38-23/h4,7-8,12,14,16-21,23,28-31,34H,5-6,9-11H2,1-3H3/t14-,16-,17+,18+,19+,20-,21+,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZVAPHHIUDDEI-BAXBFVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

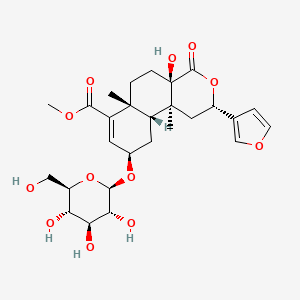

Q1: What is the structure of Tinospinoside C and what is its known biological activity?

A1: this compound is a clerodane diterpene glycoside. Its full chemical name is (2S,4aR,6aR,9R,10aR,10bS)-2-(3-furanyl)-9-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-4a-hydroxyl-6a,10b-dimethyl-4-oxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester []. Research indicates that this compound exhibits inhibitory activity against nitric oxide (NO) production in lipopolysaccharide and tumor necrosis factor-gamma (TNF-γ) activated macrophage-like J774.1 cells with an IC50 value of 218 µM []. This suggests potential anti-inflammatory properties.

Q2: Where was this compound originally discovered and are there any structural analogs?

A2: this compound was initially isolated from the roots of the plant Tinospora sagittata (Oliv.) Gagnep []. Interestingly, structural analogs, Tinospinosides A and B, were also found in the same plant []. Additionally, this compound was identified alongside another analog, Tinospinoside E, in the Tinospora sagittata var. yunnanensis variant []. This highlights the presence of diverse bioactive compounds within this plant genus.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1150579.png)

![[(2S,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1150593.png)